molecular formula C22H26N6O4S B2656823 1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide CAS No. 1115982-93-8

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide

Cat. No.: B2656823
CAS No.: 1115982-93-8
M. Wt: 470.55
InChI Key: XRIQPDMUJNCSNM-UHFFFAOYSA-N
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Description

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

1-(3-Cyano-6-Ethylquinolin-4-yl)-N-(2-Fluorobenzyl)Piperidine-4-Carboxamide is structurally related to fluoroquinolone-based compounds. These compounds have been synthesized and studied for their antimicrobial activities. For example, Patel & Patel (2010) synthesized various fluoroquinolone-based 4-thiazolidinones, which were screened for antifungal and antibacterial activities, showing the potential of similar compounds in antimicrobial research (Patel & Patel, 2010).

Role in Drug Metabolism and Transport

The compound is also relevant in studies exploring drug metabolism and transport. Umehara et al. (2009) investigated the human metabolites of a related compound, YM758, and its renal and hepatic excretion, which is crucial for understanding the pharmacokinetics of drugs with similar structures (Umehara et al., 2009).

Photostability and Photochemical Properties

Research into the photostability and photochemical properties of similar compounds is also significant. Mella, Fasani, & Albini (2001) studied the photochemistry of ciprofloxacin, a compound with a similar structure, in aqueous solutions. This research is relevant to the stability and efficacy of fluoroquinolone-based drugs under various conditions (Mella et al., 2001).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships of compounds with a similar structure have been explored to develop new drugs with improved efficacy. For example, Ho, Crider, & Stables (2001) focused on the synthesis and evaluation of anticonvulsants based on 2-piperidinecarboxylic acid, highlighting the importance of structural modifications in medicinal chemistry (Ho et al., 2001).

Luminescent Properties and Charge Transfer

The study of luminescent properties and photo-induced electron transfer in compounds with piperazine substituent like Gan, Chen, Chang, & Tian (2003) can be related to the compound . This research offers insights into the photophysical properties and could inform the design of imaging agents or sensors (Gan et al., 2003).

Properties

IUPAC Name

1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-23-20(30)15-6-4-8-27(11-15)22-26-19-18(33-22)21(31)28(13-25-19)12-17(29)24-10-14-5-3-7-16(9-14)32-2/h3,5,7,9,13,15H,4,6,8,10-12H2,1-2H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIQPDMUJNCSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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